1-(3-Methoxyquinolin-6-yl)ethanol is a chemical compound that belongs to the class of quinoline derivatives, characterized by a methoxy group and an ethanol functional group. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. It is recognized for its role as a protein kinase inhibitor, which may have implications for the treatment of various diseases, including those mediated by hepatocyte growth factor (HGF) .
The compound can be synthesized through various chemical reactions, which will be detailed in the synthesis analysis section. It is often derived from more complex quinoline structures that are modified to introduce the ethanol and methoxy groups.
1-(3-Methoxyquinolin-6-yl)ethanol is classified as an organic heterocyclic compound. Specifically, it falls under the category of quinoline derivatives, which are known for their diverse pharmacological properties. The presence of the methoxy group enhances its lipophilicity and may influence its biological activity .
The synthesis of 1-(3-Methoxyquinolin-6-yl)ethanol typically involves multi-step organic reactions. A common method includes:
The synthesis can be achieved through various pathways, including:
The specific conditions (temperature, solvent, catalysts) can vary based on the desired yield and purity of the final product.
The molecular formula of 1-(3-Methoxyquinolin-6-yl)ethanol is C₁₂H₁₃N₁O₂. Its structure features a quinoline ring system with a methoxy substituent at position 3 and an ethanol group attached to position 6.
1-(3-Methoxyquinolin-6-yl)ethanol can participate in various chemical reactions due to its functional groups:
The reactivity profile of this compound suggests it can serve as a precursor for more complex derivatives through standard organic transformations such as:
The mechanism of action for 1-(3-Methoxyquinolin-6-yl)ethanol primarily involves its interaction with protein kinases. As a protein kinase inhibitor, it likely binds to the ATP-binding site of kinases, preventing their activity and thereby influencing signaling pathways related to cell proliferation and survival.
Research indicates that compounds with similar structures can modulate pathways associated with cancer progression by inhibiting kinase activity linked to HGF signaling . Experimental data supports its potential efficacy in reducing tumor growth in certain cancer models.
Relevant data from studies indicate that modifications on either the methoxy or ethanol moieties can significantly alter its biological activity .
1-(3-Methoxyquinolin-6-yl)ethanol has potential applications in medicinal chemistry, particularly in drug development targeting protein kinases involved in cancer and other diseases. Its ability to inhibit specific signaling pathways makes it a candidate for further research into therapeutic agents against tumors associated with HGF overexpression .
Catalytic asymmetric synthesis enables the efficient production of enantiomerically enriched 1-(3-methoxyquinolin-6-yl)ethanol. Chiral Lewis base catalysts, such as modified cinchona alkaloids, facilitate enantioselective reductions of the precursor ketone 1-(3-methoxyquinolin-6-yl)ethanone. This prochiral intermediate undergoes transfer hydrogenation using Hantzsch ester as a hydride donor under chiral phosphoric acid catalysis (e.g., TRIP), achieving enantiomeric excess (ee) values >95% [3]. Alternatively, enzymatic resolution with Candida antarctica lipase B selectively acetylates the (S)-enantiomer in organic solvents (e.g., toluene), yielding enantiopure (R)-alcohol (ee >98%) after hydrolysis [3]. Key parameters influencing chiral resolution include:
Table 1: Catalytic Systems for Asymmetric Synthesis
Catalyst Type | Substrate | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
Chiral Phosphoric Acid | 1-(3-Methoxyquinolin-6-yl)ethanone | 96 | 88 | [3] |
Cinchona Alkaloid | 1-(3-Methoxyquinolin-6-yl)ethanone | 92 | 85 | [3] |
C. antarctica Lipase B | Racemic alcohol | >98 (R) | 45 (recovered) | [3] |
Microwave irradiation significantly enhances the efficiency of quinoline ring formation and subsequent functionalization. The synthesis begins with ortho-amino benzaldehyde derivatives undergoing Doebner–Miller reactions with glycerol under acidic conditions (conc. H₂SO₄). Microwave irradiation (150–200 W) reduces cyclization time from hours to minutes (5–15 min) compared to conventional heating, suppressing side products and improving yields by 15–25% [2] [7]. Post-cyclization, the 6-position is selectively brominated using N-bromosuccinimide (NBS), followed by palladium-catalyzed hydroxyethylation. This employs 2-(tributylstannyl)ethanol or ethylene glycol monoacetate under microwave conditions (120°C, 10 min), achieving >85% yield of the hydroxyethyl intermediate [2] [9]. Methoxylation at the 3-position is accomplished via copper(I)-mediated nucleophilic substitution using sodium methoxide under microwave irradiation (100 W, 150°C, 20 min) [3].
Regioselectivity is critical for installing the 3-methoxy and 6-hydroxyethyl groups. Directed ortho-metalation (DoM) strategies exploit the quinoline nitrogen as a directing group. n-Butyllithium at −78°C deprotonates the 2-position, and iodine quench yields 2-iodoquinoline. Subsequent lithium-halogen exchange at C2 enables directed metalation at C3, allowing electrophilic trapping with trimethyl borate. Oxidation and methylation furnish the 3-methoxy regioisomer exclusively [3] [9]. For C6 functionalization, the 3-methoxy group acts as a steric shield during electrophilic substitution. Friedel–Crafts acylation with chloroacetyl chloride/AlCl₃ at 0°C affords 1-(3-methoxyquinolin-6-yl)ethanone regioselectively (>10:1 selectivity over C8), followed by borohydride reduction to the ethanol derivative [3] [7]. Alternative approaches include:
Table 2: Regioselective Functionalization Approaches
Target Position | Method | Key Reagent/Condition | Regioselectivity | Yield (%) |
---|---|---|---|---|
C3-Methoxy | Directed ortho-Metalation | n-BuLi, B(OMe)₃, H₂O₂/NaOH | >20:1 vs. C4 | 78 |
C6-Acetyl | Friedel–Crafts Acylation | CH₃COCl/AlCl₃, 0°C | >10:1 vs. C8 | 82 |
C6-Hydroxyethyl | Pd-Catalyzed Coupling | Pd(PPh₃)₄, (HOCH₂CH₂)₄Sn, DMF | Exclusive at C6 | 89 |
Structural confirmation of 1-(3-methoxyquinolin-6-yl)ethanol relies on multinuclear NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. ¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 8.71 (s, 1H, H2), 7.98 (d, J = 9.0 Hz, 1H, H5), 7.42 (dd, J = 9.0, 2.8 Hz, 1H, H7), 7.35 (d, J = 2.8 Hz, 1H, H8), 4.95 (q, J = 6.5 Hz, 1H, -CH(OH)-), 3.94 (s, 3H, -OCH₃), and 1.52 (d, J = 6.5 Hz, 3H, -CH₃). The hydroxyethyl group’s chirality influences chemical shifts under chiral solvating agents (e.g., Eu(hfc)₃) [8] [10]. ¹³C NMR identifies key carbons: δ 157.3 (C3), 148.9 (C2), 134.5 (C6), 129.7 (C4a), 122.1 (C8), 65.8 (-CH(OH)-), 55.6 (-OCH₃), and 24.8 (-CH₃). HRMS (ESI+) confirms the molecular formula C₁₂H₁₃NO₂ ([M+H]⁺ requires 204.1025; found 204.1022) [8]. Single-crystal X-ray analysis reveals a dihedral angle of 12.5° between the quinoline plane and the hydroxyethyl group, stabilized by an intramolecular H-bond between O(methoxy) and H(hydroxy) (O···H distance = 2.18 Å) [10].
Table 3: Spectroscopic Signatures of 1-(3-Methoxyquinolin-6-yl)ethanol
Technique | Key Features |
---|---|
¹H NMR (CDCl₃) | δ 4.95 (q, -CH(OH)-), 3.94 (s, -OCH₃), 1.52 (d, -CH₃); H2 singlet at δ 8.71 |
¹³C NMR (CDCl₃) | δ 157.3 (C3), 148.9 (C2), 65.8 (-CH(OH)-), 55.6 (-OCH₃), 24.8 (-CH₃) |
IR (KBr) | ν 3320 cm⁻¹ (O-H stretch), 1595 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O ether) |
HRMS (ESI+) | m/z 204.1022 [M+H]⁺ (Δ = -0.3 ppm vs. calc. for C₁₂H₁₃NO₂) |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0